(E)-Bis(4-decylphenyl)diazene
Description
(E)-Bis(4-decylphenyl)diazene is a diazene derivative featuring two 4-decylphenyl substituents arranged in the thermodynamically stable E (trans) configuration. The compound belongs to the azobenzene family, where the diazene (–N=N–) core is flanked by aromatic groups. The inclusion of long decyl (C₁₀H₂₁) chains at the para positions distinguishes it from simpler analogs, significantly altering its physical and chemical properties. Such modifications enhance solubility in non-polar solvents, improve thermal stability, and enable applications in materials science, particularly in liquid crystals or photoresponsive systems .
Properties
CAS No. |
37593-00-3 |
|---|---|
Molecular Formula |
C32H50N2 |
Molecular Weight |
462.8 g/mol |
IUPAC Name |
bis(4-decylphenyl)diazene |
InChI |
InChI=1S/C32H50N2/c1-3-5-7-9-11-13-15-17-19-29-21-25-31(26-22-29)33-34-32-27-23-30(24-28-32)20-18-16-14-12-10-8-6-4-2/h21-28H,3-20H2,1-2H3 |
InChI Key |
BDKMJLSJFJTBOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis(4-decylphenyl)diazene typically involves the azo coupling reaction between a diazonium salt and an aromatic compound. The general steps are:
Formation of Diazonium Salt: Aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with another aromatic compound, such as 4-decylaniline, under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of azo compounds often involves similar steps but on a larger scale with optimized conditions for yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-Bis(4-decylphenyl)diazene can undergo various chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines.
Oxidation: Under certain conditions, the azo group can be oxidized to form nitro compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium dithionite.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Reduction: Formation of 4-decylaniline.
Oxidation: Formation of nitro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological molecules and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of (E)-Bis(4-decylphenyl)diazene depends on its specific application:
In Biological Systems: It may interact with cellular components, disrupting normal cellular functions or inducing cell death.
In Industrial Applications: It acts as a colorant or stabilizer by interacting with other chemical components to enhance product properties.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs of (E)-Bis(4-decylphenyl)diazene include:
(E)-Diazene, (4-methylphenyl)phenyl- (NIST ID: C₁₃H₁₂N₂): Features a methyl group at the para position, offering reduced steric bulk and higher polarity .
Physical and Chemical Properties
Research Findings
- Thermal Stability : The decyl chains in (E)-Bis(4-decylphenyl)diazene likely increase melting points compared to methyl-substituted analogs, though exact data are scarce. Similar alkyl-substituted azobenzenes show melting points >100°C, whereas methyl derivatives melt near 60–80°C .
- Photoresponsiveness: Ethynyl-substituted diazenes exhibit redshifted absorption due to extended π-conjugation, a trait less pronounced in alkyl-substituted variants .
- Synthetic Challenges : Long alkyl chains complicate crystallization and purification, necessitating advanced techniques like column chromatography or HPLC. In contrast, ethynyl derivatives are more amenable to functionalization via click chemistry .
Methodological Considerations
- Computational Analysis : Density functional theory (DFT) with exact-exchange terms (e.g., B3LYP) is critical for accurately modeling the electronic structure of diazenes, particularly their E→Z isomerization energetics .
- Crystallography : SHELX software remains a standard for determining crystal structures of small-molecule diazenes, though its limitations in handling large alkyl substituents (e.g., decyl groups) may require complementary methods like powder XRD .
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